

Spectroscopic Analysis of 4-Bromo-3,5-dihydroxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3,5-dihydroxybenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-3,5-dihydroxybenzoic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated data are presented for researchers, scientists, and professionals in drug development.

Chemical Structure

IUPAC Name: **4-Bromo-3,5-dihydroxybenzoic acid**[\[1\]](#) CAS Number: 16534-12-6[\[1\]](#)[\[2\]](#)

Molecular Formula: C₇H₅BrO₄[\[1\]](#)[\[2\]](#) Molecular Weight: 233.02 g/mol [\[1\]](#)

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-Bromo-3,5-dihydroxybenzoic acid**.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **4-Bromo-3,5-dihydroxybenzoic acid**, both ¹H and ¹³C NMR data provide characteristic signals for its aromatic and functional group environments. The spectra are typically recorded in a deuterated solvent, such as DMSO-d₆.[\[3\]](#)

Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)[\[3\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.1 - 7.3	Singlet	2H	Aromatic C-H
~9.8 (broad)	Singlet	2H	Phenolic -OH
~13.0 (broad)	Singlet	1H	Carboxylic -COOH

Note: Actual chemical shifts can vary slightly based on experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data[4]

Chemical Shift (ppm)	Assignment
~167	Carboxylic acid (C=O)
~150	Aromatic C-OH
~130	Aromatic C-H
~125	Aromatic C-COOH
~109	Aromatic C-Br

Note: Aromatic carbons typically appear in the 120-170 ppm range in ^{13}C NMR spectra.[5]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Bromo-3,5-dihydroxybenzoic acid** shows characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H groups.

Table 3: IR Spectroscopic Data (ATR-IR)[6]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3300	Strong, Broad	O-H stretch (phenolic and carboxylic acid)
3100 - 3000	Medium	C-H stretch (aromatic) [7]
1700 - 1680	Strong	C=O stretch (carboxylic acid)
1600 - 1585	Medium	C-C stretch (in-ring aromatic) [7]
1500 - 1400	Medium	C-C stretch (in-ring aromatic) [7]
1300 - 1200	Strong	C-O stretch (acid/phenol) & O-H bend
900 - 675	Medium	C-H "oop" (out-of-plane) bend [7]
~600	Medium	C-Br stretch

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data[\[8\]](#)

m/z	Relative Intensity (%)	Assignment
232/234	~5 / ~5	[M] ⁺ , [M+2] ⁺ (Molecular ion peak with bromine isotopes)
215/217	~20 / ~20	[M-OH] ⁺
187/189	~10 / ~10	[M-COOH] ⁺
108	6.8	Fragment
79	9.7	Fragment
69	8.6	Fragment
53	7.4	Fragment
51	11.2	Fragment
50	6.3	Fragment

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

- Sample Preparation: Accurately weigh 10-20 mg of **4-Bromo-3,5-dihydroxybenzoic acid** for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[9]
- Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.[9] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[9]
- Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[9]
- Data Acquisition:
 - Place the NMR tube into a spinner turbine and adjust its depth using a gauge.

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H and ^{13}C NMR spectra using standard instrument parameters. For aromatic compounds, the spectral width for ^1H NMR is typically set from 0 to 15 ppm and for ^{13}C NMR from 0 to 200 ppm.

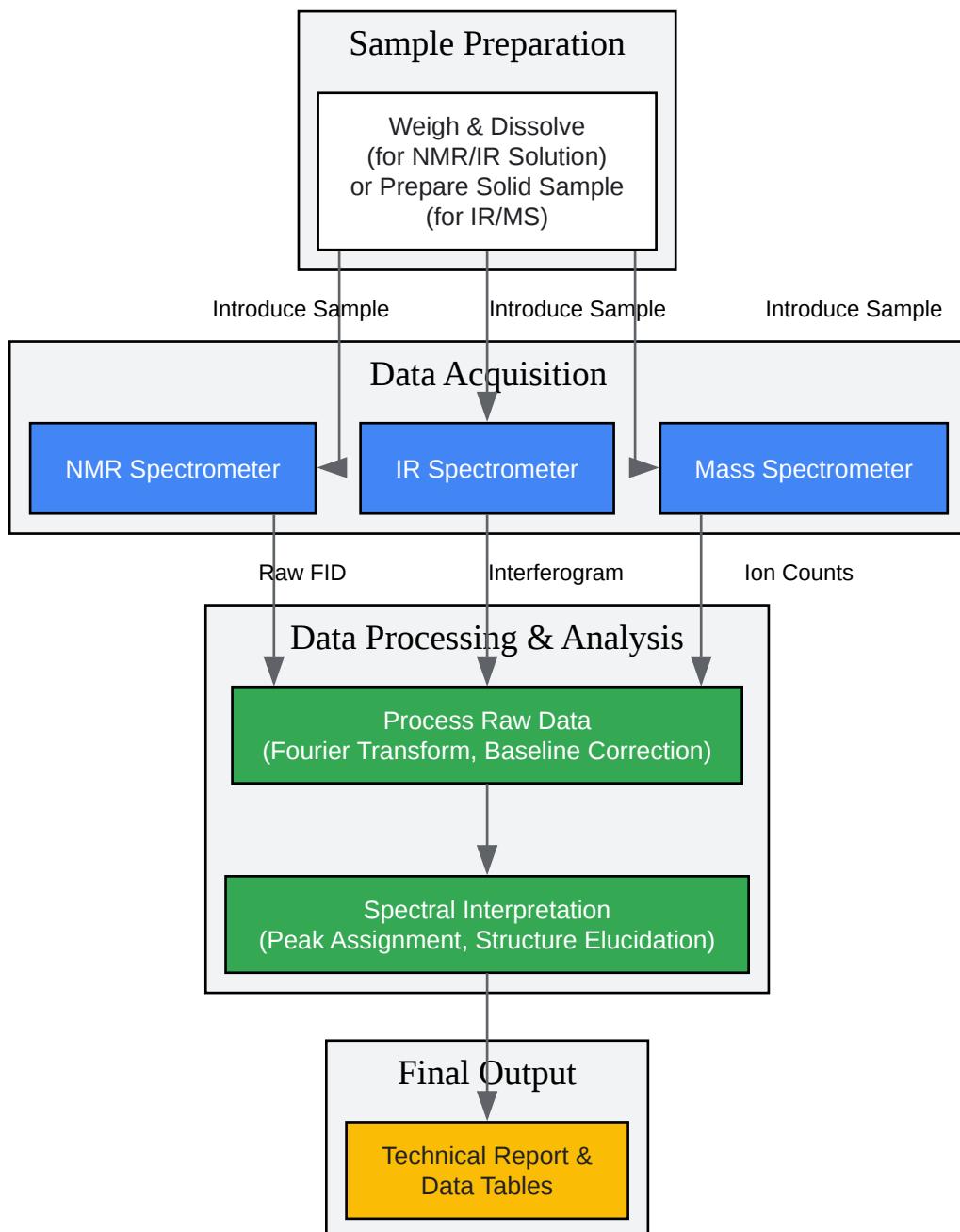
- Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of **4-Bromo-3,5-dihydroxybenzoic acid** in a few drops of a volatile solvent like acetone or methylene chloride.[10]
- Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[10]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[10]
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Collect a background spectrum of the clean, empty sample compartment.
 - Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm^{-1} .

- Sample Preparation: Place a small amount of the solid **4-Bromo-3,5-dihydroxybenzoic acid** into a capillary tube.
- Data Acquisition:
 - Insert the capillary tube into the direct insertion probe of the mass spectrometer.
 - Set the instrument parameters. For electron impact (EI) ionization, a standard energy of 70 eV is used.[11]
 - The ion source temperature can be set around 220 °C and the transfer line at 280 °C.[11]

- Acquire the mass spectrum by scanning a suitable m/z range, for instance, from 50 to 500 amu.[12]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Bromo-3,5-dihydroxybenzoic acid**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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